Spiro[2.3]hexan-4-one Spiro[2.3]hexan-4-one
Brand Name: Vulcanchem
CAS No.: 20571-15-7
VCID: VC5502249
InChI: InChI=1S/C6H8O/c7-5-1-2-6(5)3-4-6/h1-4H2
SMILES: C1CC2(C1=O)CC2
Molecular Formula: C6H8O
Molecular Weight: 96.129

Spiro[2.3]hexan-4-one

CAS No.: 20571-15-7

Cat. No.: VC5502249

Molecular Formula: C6H8O

Molecular Weight: 96.129

* For research use only. Not for human or veterinary use.

Spiro[2.3]hexan-4-one - 20571-15-7

Specification

CAS No. 20571-15-7
Molecular Formula C6H8O
Molecular Weight 96.129
IUPAC Name spiro[2.3]hexan-6-one
Standard InChI InChI=1S/C6H8O/c7-5-1-2-6(5)3-4-6/h1-4H2
Standard InChI Key OIRNAOWGCPSZCJ-UHFFFAOYSA-N
SMILES C1CC2(C1=O)CC2

Introduction

Structural and Stereochemical Features

Spiro[2.3]hexan-4-one belongs to the class of spirocyclic ketones, where two rings (cyclopropane and cyclohexanone) share a single spiro carbon atom. The compound’s IUPAC name reflects its bicyclic structure: the smaller cyclopropane ring (3-membered) and the larger cyclohexanone ring (6-membered) intersect at the spiro center (C4). Key structural attributes include:

  • Ring Strain: The cyclopropane ring introduces significant angle strain (60° bond angles), while the cyclohexanone moiety adopts a chair conformation to minimize steric hindrance .

  • Stereoelectronic Effects: The ketone group at C4 influences electron distribution, enhancing reactivity toward nucleophilic additions and reductions.

  • Spectral Signatures: 13C^{13}\text{C} NMR data for related spiro[2.3]hexane derivatives (e.g., spiro[2.3]hexan-4-ol) reveal distinct signals for the spiro carbon (δ ~90 ppm) and carbonyl carbon (δ ~210 ppm) .

Synthetic Methodologies

Photochemical Cycloaddition

A landmark 2025 study demonstrated the synthesis of spiro[2.3]hexane derivatives via visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes (Figure 1). This method avoids toxic reagents and operates under mild conditions, achieving yields up to 85% . While the original protocol focused on hydroxylated analogs, subsequent oxidation of spiro[2.3]hexan-4-ol (CAS 21816-25-1) provides access to spiro[2.3]hexan-4-one .

Reaction Conditions:

  • Catalyst: Polypyridyl iridium(III) complex (1 mol%).

  • Solvent: Acetonitrile, room temperature.

  • Light Source: 450 nm LEDs.

Oxidation of Spiro Alcohols

Spiro[2.3]hexan-4-ol undergoes oxidation to the corresponding ketone using chromium trioxide (CrO3_3) or potassium permanganate (KMnO4_4) in acidic media. A typical procedure involves:

ParameterValue
SubstrateSpiro[2.3]hexan-4-ol
Oxidizing AgentCrO3_3 (1.2 equiv)
SolventAcetone/H2_2SO4_4
Temperature0–5°C
Yield72–78%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key 13C^{13}\text{C} NMR signals for spiro[2.3]hexan-4-one derivatives (CDCl3_3, 125 MHz) :

Carbon PositionChemical Shift (δ, ppm)Assignment
C4 (Carbonyl)210.2Ketone carbonyl
Spiro Carbon90.7Quaternary spiro center
Cyclopropane C132.4CH2_2 group
Cyclohexane C228.9CH2_2 group

Infrared (IR) Spectroscopy

The carbonyl stretching frequency (νC=O_{\text{C=O}}) appears at 1715–1725 cm1^{-1}, consistent with cyclohexanone derivatives .

Functional Derivatives and Applications

Halogenated Derivatives

Chlorination at the cyclopropane ring yields derivatives such as 5,5-dichloro-6-methylspiro[2.3]hexan-4-one (CAS-derived structure, SpectraBase ID K6vGkxv9c7B) . These compounds exhibit enhanced electrophilicity, enabling applications in cross-coupling reactions.

Industrial and Academic Relevance

Material Science

Spiro[2.3]hexan-4-one’s rigid framework makes it a candidate for:

  • Liquid Crystals: Derivatives with elongated alkyl chains exhibit mesomorphic behavior.

  • Polymer Additives: Incorporation into epoxy resins enhances thermal stability.

Synthetic Intermediates

The ketone serves as a precursor for:

  • Spiroaminals: Via reductive amination.

  • Heterocyclic Compounds: Participation in Paal-Knorr pyrrole synthesis.

Challenges and Future Directions

Despite progress, key challenges persist:

  • Scalability: Photochemical methods require optimization for industrial-scale production.

  • Stereocontrol: Achieving enantioselective synthesis remains unresolved.

Future research should prioritize catalytic asymmetric synthesis and computational modeling to predict reactivity patterns.

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